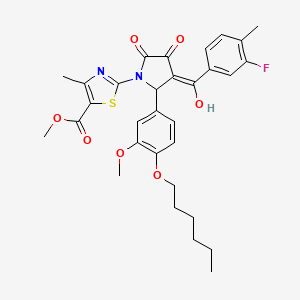
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline can be synthesized through several methods. One common route involves the reaction of 4-nitroaniline with pyrrolidine under reducing conditions to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process starts with the nitration of aniline to form 4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 4-(pyrrolidin-1-yl)aniline is then methylated using methylating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-(pyrrolidin-1-yl)amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the dimethyl groups on the nitrogen.
N,N-Dimethyl-4-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-Dimethyl-4-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the dimethyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
79850-90-1 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
YQETXHVLPRBMJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



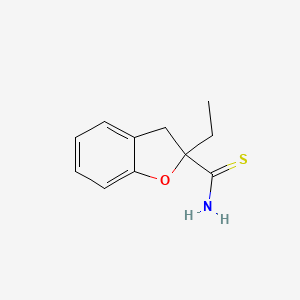
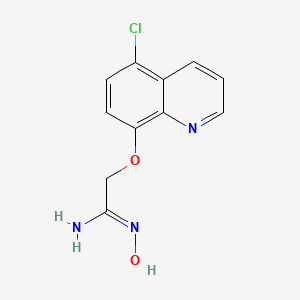
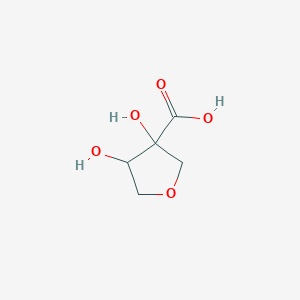

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)

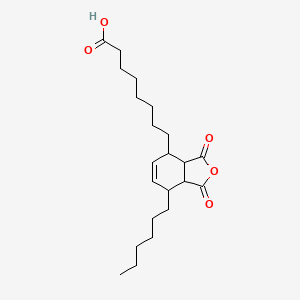

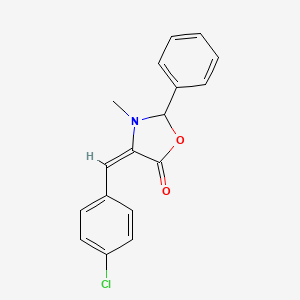
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
